molecular formula C8H5F4NO2 B1272806 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 89586-07-2

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No. B1272806
CAS RN: 89586-07-2
M. Wt: 223.12 g/mol
InChI Key: DCMDRNWAGHTMTR-UHFFFAOYSA-N
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Description

The compound "2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine" is a fluorinated derivative that is part of a broader class of compounds with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the molecular structure can significantly alter the physical and chemical properties of a compound, often leading to increased stability and bioactivity .

Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions and the use of fluorine-containing precursors. For instance, the preparation of fluorinated tetrahydrodibenzofuran ring systems can be achieved by acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes, starting from commercially available fluorobenzene derivatives . Similarly, the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions starting from amino-tetrahydrobenzothiophene and trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed by techniques such as single-crystal X-ray diffraction. For example, two derivatives of 2-trifluoromethyl-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine were crystallized and their structures were determined, revealing their crystallization in the monoclinic system with specific space groups and cell parameters . The presence of fluorine atoms can influence the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The reactivity of a tetrafluoro-substituted aryne, for instance, has been studied in reactions with 1,2,4-triazines, leading to azine ring transformation products . The introduction of fluorine atoms can affect the reactivity and selectivity of these reactions, often enhancing the formation of desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the solubility of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives in water or PBS buffer was significantly improved, which is beneficial for their potential use in biological applications . Additionally, the photochemical behavior of polyfluorinated dibenzo-p-dioxins on silica surfaces has been investigated, showing that the substitution and position of fluorine atoms can affect the rate of photodegradation .

Scientific Research Applications

  • Anti-Inflammatory Applications : A study on a compound related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, specifically N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, showed potential anti-inflammatory activity. This compound was synthesized and characterized, then evaluated for its ability to inhibit secretory phospholipase A2 (sPLA2), demonstrating good inhibition compared to the standard diclofenac, which was validated through molecular docking (Hema et al., 2020).

  • Antibacterial and Antifungal Properties : Another study focused on the synthesis and evaluation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. These compounds were tested for their antibacterial and antifungal activities, showing effectiveness against certain strains of bacteria and fungi. The study combined experimental and computational approaches to understand the chemical behavior and antimicrobial activity of these compounds (Shinde et al., 2021).

  • Photonic Biosensor Applications : A novel approach to synthesizing hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and related compounds has been reported for the development of selective single-stranded DNA (ssDNA) aptamers. These aptamers are integral to photonic biosensors, which have potential applications in monitoring environmental pollutants, particularly dioxins, that pose serious health implications (Kalantzi et al., 2021).

  • Enzyme Inhibitory Potential : Research on various sulfonamides containing benzodioxane and acetamide moieties highlighted their potential as enzyme inhibitors. These compounds were synthesized and tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity. This study also included in silico molecular docking to align with the in vitro data (Abbasi et al., 2019).

  • Cancer Research : A study on 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, a compound related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, revealed its potential as an anticancer agent. The compound was synthesized, and its structure was characterized, followed by testing its anticancer ability against HCT116 human colon cancer cells, showing significant activity (Ahn et al., 2020).

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMDRNWAGHTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380197
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

CAS RN

89586-07-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-amine
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